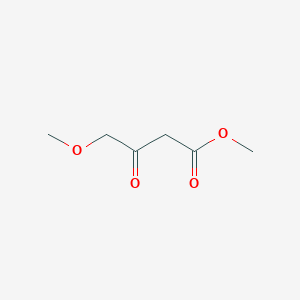

Methyl 4-methoxyacetoacetate

Overview

Description

Methyl 4-methoxyacetoacetate is a valuable synthetic intermediate in organic chemistry. It serves as a building block for the synthesis of more complex organic molecules. Compounds with acetoacetate moieties, such as this one, are particularly valuable in medicinal chemistry and other fields where specific functional groups are required . This compound is a colorless transparent liquid with a fragrant aroma, miscible with ethanol and ether, and slightly soluble in water .

Preparation Methods

Nucleophilic Substitution Methods

Sodium Hydride and Metal Alkoxide-Catalyzed Reaction

The most widely documented method involves nucleophilic substitution of methyl 4-chloroacetoacetate with methanol, catalyzed by sodium hydride (NaH) and metal alkoxides under inert conditions . This single-step process operates at 15–25°C, avoiding energy-intensive heating. In a representative procedure, tetrahydrofuran (THF) is charged into a reactor under argon, followed by sequential addition of NaH (1–1.5 molar equivalents) and sodium methoxide (1–1.5 equivalents). Methanol and methyl 4-chloroacetoacetate are then dripped at 15–20°C, reacting for 4–6 hours before warming to 20–25°C for 4–15 hours . Thin-layer chromatography (TLC) monitors reaction completion, after which hydrochloric acid neutralizes the mixture to pH 5–7. Liquid-liquid extraction isolates the product, which undergoes wiped-film molecular distillation at 40–50°C and 25–35 Pa to yield colorless oil with 97.3–97.4% purity .

Optimization Insights:

-

Catalyst Selection : Sodium methoxide outperforms potassium methoxide and borohydrides in reaction rate and yield .

-

Solvent Ratio : A 1:1.8 (v/v) THF-to-reactant ratio minimizes side reactions while maintaining solubility .

-

Temperature Control : Slow methanol addition below 20°C prevents exothermic runaway, critical for industrial safety .

Microchannel Reactor-Based Continuous Synthesis

A novel approach employs microchannel reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes . Chlorination of acetylacetone in dichloromethane with chlorine gas yields 4-chloroacetoacetic acid, which undergoes esterification with methanol in the same reactor. Subsequent methoxylation with sodium methoxide in acetonitrile at 50°C completes the synthesis in a continuous flow, achieving 93% yield . This method eliminates batch processing bottlenecks and improves scalability for high-throughput production.

Multi-Step Synthesis from Acetylacetone

Alternative routes start with acetylacetone, which reacts with iodomethane and potassium carbonate in methanol to form 4-methoxyacetoacetate . Esterification with methanol under acidic conditions (e.g., sulfuric acid) affords the final product. While this method avoids hazardous chlorinated intermediates, it requires stringent pH control during esterification to prevent keto-enol tautomerization, which can reduce yield by 8–12% .

Comparative Analysis of Preparation Methods

Purification Techniques and Quality Control

Wiped-film molecular distillation is pivotal for isolating this compound, removing residual THF and low-volatility impurities . Operating at 40–50°C under high vacuum (25–35 Pa), this method preserves thermolabile ester groups while achieving >97% purity. Post-distillation, ethyl acetate washes and sodium chloride rinses further reduce ionic impurities, ensuring compliance with pharmacopeial standards .

Industrial-Scale Production Considerations

Large-scale synthesis mandates:

-

Inert Atmosphere : Argon or nitrogen blanketing prevents sodium hydride oxidation .

-

Stoichiometric Precision : A 1:1.5 ratio of methyl 4-chloroacetoacetate to NaH minimizes unreacted starting material .

-

Waste Management : Aqueous phases from neutralization contain NaCl and methanol, requiring distillation recovery to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxyacetoacetate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the methoxy group.

Condensation Reactions: It participates in Biginelli cyclocondensation to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Nucleophiles: Sodium hydride, potassium methoxide.

Solvents: Methanol, tetrahydrofuran, acetonitrile, dioxane, N,N-dimethylformamide.

Conditions: Reaction temperatures range from 15°C to 120°C, depending on the specific reaction

Major Products:

Dihydropyrimidine Derivatives: Formed via Biginelli cyclocondensation.

Scientific Research Applications

Chemical Synthesis Applications

MMAA serves as a crucial synthetic intermediate in the preparation of various organic compounds:

- Synthesis of Dihydropyrimidine Derivatives : MMAA is utilized in one-pot three-component Biginelli cyclocondensation reactions to synthesize dihydropyrimidine derivatives, which are important in medicinal chemistry due to their biological activities.

- Preparation of Novel Compounds : It acts as a precursor for synthesizing cyclic α-diones and other complex structures, facilitating the creation of compounds used in flavors and fragrances .

Table 1: Comparison of MMAA with Similar Compounds

| Compound | Structure Type | Notable Applications |

|---|---|---|

| This compound | β-Keto Ester | Pharmaceuticals, agrochemicals |

| Methyl Acetoacetate | β-Keto Ester | Solvent, intermediate in drug synthesis |

| Ethyl Acetoacetate | β-Keto Ester | Solvent, flavoring agent |

| Methyl 4-Chloroacetoacetate | Halogenated Ester | Intermediate in pharmaceutical synthesis |

Pharmaceutical Applications

MMAA plays a pivotal role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs):

- Anti-HIV Drug Development : MMAA is integral in synthesizing dolutegravir, an anti-HIV medication that functions as an integrase inhibitor. The synthesis involves multiple steps starting from MMAA, demonstrating its importance in creating effective antiviral therapies .

- Analgesics and Anti-inflammatory Drugs : The compound is increasingly used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs), which aim to minimize side effects associated with traditional formulations .

Case Study: Dolutegravir Synthesis

A recent study highlighted the synthetic pathway for dolutegravir using MMAA as a starting material. The process includes several reaction steps such as condensation and cyclization, leading to compounds that exhibit significant antitumor activity against specific cancer cell lines .

Industrial Applications

MMAA's utility extends beyond pharmaceuticals into various industrial applications:

- Agrochemicals : It serves as an intermediate in synthesizing agrochemical products, contributing to crop protection solutions.

- Green Chemistry Practices : The compound aligns with sustainable manufacturing practices due to its favorable toxicity profile and potential for being derived from renewable resources. This aspect enhances its appeal within industries striving for eco-friendly alternatives .

Mechanism of Action

The mechanism of action of methyl 4-methoxyacetoacetate involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of more complex molecules. The molecular targets and pathways depend on the specific reactions and the final products formed .

Comparison with Similar Compounds

- Methyl acetoacetate

- Ethyl acetoacetate

- Methyl 4-chloroacetoacetate

- Butanoic acid, 4-methoxy-3-oxo-, methyl ester

Comparison: Methyl 4-methoxyacetoacetate is unique due to its methoxy group, which provides distinct reactivity compared to other acetoacetate derivatives. This uniqueness makes it valuable in specific synthetic applications where the methoxy group is required .

Biological Activity

Methyl 4-methoxyacetoacetate (CAS Number: 41051-15-4) is an important chemical compound recognized for its versatile applications in organic synthesis, particularly in the pharmaceutical industry. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- Appearance : Colorless to light yellow liquid

- Density : 1.096 g/cm³ at 25°C

- Boiling Point : 113°C

- Solubility : Highly soluble in polar organic solvents, slightly soluble in water.

Synthesis

This compound is synthesized through a multi-step process involving the reaction of acetylacetone with iodomethane and potassium carbonate in methanol, followed by esterification reactions. This compound serves as a key intermediate in the synthesis of various bioactive molecules.

Synthesis Process Overview

- Starting Materials : Acetylacetone, iodomethane, potassium carbonate.

- Methodology :

- Reaction of acetylacetone with iodomethane under basic conditions.

- Esterification with methanol under acidic conditions.

- Yield : Typically around 93% .

Biological Activity

This compound exhibits notable biological activities that make it a valuable compound in medicinal chemistry:

- Pharmaceutical Intermediate :

- Antiviral Applications :

-

Mechanism of Action :

- The β-diketone structure allows for various chemical transformations leading to biologically active derivatives.

- Compounds derived from this compound can interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

Study on Antiviral Efficacy

A study highlighted the role of this compound in synthesizing Dolutegravir, which demonstrated significant efficacy against HIV strains resistant to other treatments. The compound's ability to form stable intermediates facilitated the development of more effective antiviral therapies .

Research on Anti-Inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory properties. These compounds were tested in vitro and showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Applications in Industry

This compound is not only pivotal in pharmaceuticals but also finds applications in:

- Flavors and Fragrances : Its pleasant aroma makes it suitable for use in cosmetic products.

- Chemical Synthesis : Acts as a building block for complex organic molecules across various chemical industries.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-methoxyacetoacetate, and how do their efficiencies compare?

this compound is synthesized via nucleophilic substitution using methyl 4-chloroacetoacetate and sodium methoxide, followed by condensation with dimethylformamide dimethyl acetal (DMF-DMA) . A "one-pot" method offers advantages over traditional multi-step routes by reducing purification steps, improving yield (up to 80%), and lowering costs. Key efficiency metrics include reaction time (6–8 hours for one-pot vs. 12+ hours for stepwise synthesis) and solvent use (DMF-DMA as both reagent and solvent) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent moisture-induced degradation .

- Spill Management : Absorb spills with dry sand or vermiculite and dispose as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- ¹H NMR : Peaks at δ 3.70–3.75 ppm (methoxy groups) and δ 3.30–3.40 ppm (methyl ester) .

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester) and δ 200–205 ppm (ketone) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 146.14 (C₆H₁₀O₄) with fragmentation patterns indicating loss of methoxy (-OCH₃) and methyl ester (-COOCH₃) groups .

Q. What role does this compound play in the synthesis of pharmaceutical agents like dolutegravir?

It serves as a critical intermediate in synthesizing dolutegravir (DTG), an HIV integrase inhibitor. The compound undergoes cyclization with aminoacetaldehyde dimethyl acetal to form pyridone intermediates, which are further functionalized to yield DTG .

Advanced Research Questions

Q. How can computational fluid dynamics (CFD) enhance the optimization of this compound synthesis in continuous flow systems?

CFD models simulate temperature and concentration gradients in flow reactors, enabling optimization of parameters like:

- Residence time : Adjusting tubing length (0.25–1.59 mm ID) to maximize conversion .

- Mixing efficiency : Predicting turbulence at tee junctions to improve reagent contact .

- Temperature control : Minimizing side reactions (e.g., hydrolysis) by modeling heat dissipation . Compared to traditional Design of Experiments (DoE), CFD reduces experimental runs by 40–60% .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using this compound as a precursor in heterocyclic compound synthesis?

- Systematic Review : Apply Cochrane guidelines to assess bias in literature (e.g., incomplete reporting of solvent purity or catalyst loading) .

- Sensitivity Analysis : Use DoE to identify critical factors (e.g., molar ratios of DMF-DMA or reaction temperature) that disproportionately affect yield .

- Replication Studies : Validate reported protocols under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Q. How does the stability of this compound vary under different storage conditions, and what analytical techniques can monitor its degradation?

- Stability Risks : Hydrolysis in humid environments forms 4-methoxyacetoacetic acid, detectable via HPLC (retention time shifts) or IR (broadened O-H stretches at 2500–3300 cm⁻¹) .

- Optimal Storage : Maintain at 2–8°C under argon, with silica gel desiccant to prolong shelf life (>12 months) .

Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot plant scale, and how can they be mitigated?

- Mixing Inefficiency : Laminar flow in large reactors reduces reagent contact; use static mixers or segmented flow to enhance turbulence .

- Exothermic Reactions : Implement jacketed reactors with real-time temperature monitoring to prevent runaway reactions .

- Purification : Replace column chromatography with distillation (bp 113°C at 26 mmHg) or liquid-liquid extraction (ethyl acetate/water) for cost-effective scaling .

Properties

IUPAC Name |

methyl 4-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBPKJFJAVDUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068273 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-15-4 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxy-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.